An In-depth Technical Guide to the Chemical Properties and Reactivity of Dichlorodiphenylsilane
An In-depth Technical Guide to the Chemical Properties and Reactivity of Dichlorodiphenylsilane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dichlorodiphenylsilane ((C₆H₅)₂SiCl₂) is a pivotal organosilicon compound, serving as a key precursor in the synthesis of a wide array of silicon-based materials.[1] Its bifunctional nature, characterized by two phenyl groups and two reactive chlorine atoms attached to a central silicon atom, dictates its utility in polymer chemistry, particularly in the production of silicone resins and oils.[1] This guide provides a comprehensive overview of the chemical properties and reactivity of dichlorodiphenylsilane, tailored for professionals in research and development.
Chemical and Physical Properties
Dichlorodiphenylsilane is a colorless liquid with a pungent odor.[2][3] It is a moisture-sensitive compound that requires careful handling.[4] The physical and chemical properties are summarized in the table below for easy reference.
| Property | Value |
| Molecular Formula | C₁₂H₁₀Cl₂Si |
| Molecular Weight | 253.19 g/mol [2] |
| Appearance | Colorless liquid[3] |
| Odor | Pungent[2][3] |
| Boiling Point | 305 °C[3] |
| Melting Point | -22 °C[2] |
| Density | 1.204 g/mL at 25 °C[3] |
| Refractive Index | n20/D 1.578[3] |
| Solubility | Soluble in ethanol, ethyl ether, acetone, carbon tetrachloride, and benzene.[2] It reacts with water.[2] |
| Vapor Density | >1 (vs air)[5] |
| Vapor Pressure | 2 mmHg at 125 °C[5] |
| Flash Point | 142 °C (closed cup)[5] |
Reactivity Profile
The reactivity of dichlorodiphenylsilane is dominated by the susceptibility of the silicon-chlorine bonds to nucleophilic attack. This reactivity is the foundation of its use as a monomer in polymerization and as a versatile intermediate in organosilicon synthesis.
Hydrolysis and Condensation
Dichlorodiphenylsilane reacts vigorously with water, including atmospheric moisture, in a hydrolysis reaction to form diphenylsilanediol (B146891) ((C₆H₅)₂Si(OH)₂) and hydrochloric acid.[2][4][6] The diphenylsilanediol intermediate is often unstable and can readily undergo condensation to form siloxane polymers (polysiloxanes), the backbones of silicone materials.[1] The overall process is fundamental to the production of phenyl-containing silicone resins, which are valued for their thermal stability and dielectric properties.[1]
Reaction with Alcohols
Similar to its reaction with water, dichlorodiphenylsilane reacts with alcohols to form alkoxysilanes. This alcoholysis reaction involves the substitution of the chlorine atoms with alkoxy groups (-OR), producing dialkoxydiphenylsilanes and hydrochloric acid. The reactivity generally follows the order of primary > secondary > tertiary alcohols due to steric hindrance.[7]
Grignard Reactions
Dichlorodiphenylsilane readily undergoes reaction with Grignard reagents (RMgX). This powerful carbon-carbon bond-forming reaction allows for the introduction of a wide variety of organic groups to the silicon atom, replacing the chlorine atoms. This versatility makes it a cornerstone of synthetic organosilicon chemistry for creating compounds with tailored properties.
Experimental Protocols
Protocol 1: Hydrolysis of Dichlorodiphenylsilane to Diphenylsilanediol
This protocol describes the controlled hydrolysis of dichlorodiphenylsilane to synthesize diphenylsilanediol.
Materials:
-
Dichlorodiphenylsilane
-
Diethyl ether
-
Sodium bicarbonate (NaHCO₃)
-
Deionized water
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Acetone
Equipment:
-
Three-neck round-bottom flask
-
Dropping funnel
-
Mechanical stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and flask
Procedure:
-
Reaction Setup: Assemble a clean, dry three-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser. Ensure the system is under an inert atmosphere (e.g., nitrogen or argon) to prevent premature hydrolysis from atmospheric moisture.
-
Charging the Reactor: In the flask, prepare a solution of dichlorodiphenylsilane (1 equivalent) dissolved in a 1:1 (v/v) mixture of toluene and diethyl ether.
-
Preparation of Aqueous Solution: In a separate beaker, prepare a solution of deionized water (10 equivalents) containing sodium bicarbonate (2.2 equivalents) to neutralize the HCl byproduct. Transfer this solution to the dropping funnel.
-
Reaction Execution: While vigorously stirring the organic solution at room temperature, add the aqueous sodium bicarbonate solution dropwise from the dropping funnel over 1-2 hours.
-
Work-up: After the addition is complete, transfer the reaction mixture to a separatory funnel. Separate the organic layer, wash it with deionized water, and then with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Isolation of Crude Product: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to obtain the crude diphenylsilanediol.
-
Purification: Recrystallize the crude product from a minimal amount of hot acetone, followed by the dropwise addition of water until turbidity is observed. Cool the solution to induce crystallization. Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Protocol 2: Reaction of Dichlorodiphenylsilane with a Grignard Reagent (Phenylmagnesium Bromide)
This protocol outlines the synthesis of tetraphenylsilane (B94826) via the reaction of dichlorodiphenylsilane with phenylmagnesium bromide.
Materials:
-
Dichlorodiphenylsilane
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Iodine crystal (as an initiator)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous sodium sulfate
Equipment:
-
Three-neck round-bottom flask
-
Dropping funnel
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
-
Separatory funnel
Procedure:
-
Grignard Reagent Preparation:
-
In a flame-dried three-neck round-bottom flask equipped with a dropping funnel, reflux condenser, and magnetic stirrer under an inert atmosphere, place magnesium turnings.
-
Add a small crystal of iodine.
-
In the dropping funnel, place a solution of bromobenzene in anhydrous diethyl ether.
-
Add a small portion of the bromobenzene solution to the magnesium turnings to initiate the reaction (indicated by a color change and gentle reflux).
-
Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture until most of the magnesium is consumed.
-
-
Reaction with Dichlorodiphenylsilane:
-
Cool the freshly prepared Grignard reagent in an ice bath.
-
In a separate flask, prepare a solution of dichlorodiphenylsilane in anhydrous diethyl ether.
-
Slowly add the dichlorodiphenylsilane solution to the cooled Grignard reagent with stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
-
Quenching and Work-up:
-
Carefully quench the reaction by slowly adding a saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel. Separate the organic layer, wash it with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Isolation and Purification:
-
Filter off the drying agent and remove the solvent by rotary evaporation.
-
The crude tetraphenylsilane can be purified by recrystallization from a suitable solvent such as toluene or xylene.
-
Conclusion
Dichlorodiphenylsilane is a highly reactive and versatile organosilicon compound with significant applications in polymer science and organic synthesis. Its reactivity is primarily centered around the two silicon-chlorine bonds, which readily undergo nucleophilic substitution. A thorough understanding of its chemical properties and reactivity, as detailed in this guide, is essential for its safe and effective use in research and development. The provided experimental protocols offer a practical starting point for the synthesis of key derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Dichlorodiphenylsilane | C12H10Cl2Si | CID 6627 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. NHC-catalyzed dehydrogenative self-coupling of diphenylsilane: A facile synthesis of octaphenylcyclotetra(siloxane) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hydrolysis of Diphenyldichlorosilane | Semantic Scholar [semanticscholar.org]
- 6. benchchem.com [benchchem.com]
- 7. gelest.com [gelest.com]
